6-naphthalen-2-ylsulfonylquinazoline-2,4-diamine
Description
6-Naphthalen-2-ylsulfonylquinazoline-2,4-diamine (IUPAC name: 6-(2-naphthylsulfonyl)-2,4-quinazolinediamine) is a quinazoline derivative characterized by a naphthalene sulfonyl group at position 6 and diamino substituents at positions 2 and 4. Its molecular formula is C₁₈H₁₄N₄O₂S, with a molecular weight of 350.402 g/mol .
Properties
CAS No. |
51123-83-2 |
|---|---|
Molecular Formula |
C18H14N4O2S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-naphthalen-2-ylsulfonylquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H14N4O2S/c19-17-15-10-14(7-8-16(15)21-18(20)22-17)25(23,24)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H4,19,20,21,22) |
InChI Key |
GBVQWZXJDIIUCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)N=C(N=C4N)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)N=C(N=C4N)N |
Other CAS No. |
51123-83-2 |
Synonyms |
WR 158,122 WR 158122 WR-158,122 WR-158122 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WR-158122 involves the reaction of 2-naphthylamine with chlorosulfonic acid to form 2-naphthylsulfonyl chloride. This intermediate is then reacted with 2,4-diaminoquinazoline under controlled conditions to yield WR-158122 .
Industrial Production Methods
Industrial production of WR-158122 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
WR-158122 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in WR-158122 can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of WR-158122 .
Scientific Research Applications
WR-158122 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sulfonylquinazoline chemistry.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: WR-158122 is a potent antimalarial agent, showing effectiveness against Plasmodium falciparum and other malaria parasites
Industry: It is used in the development of sustained-release drug formulations and as a reference compound in pharmaceutical research
Mechanism of Action
WR-158122 exerts its effects by inhibiting dihydrofolate reductase, an enzyme essential for the synthesis of tetrahydrofolate. Tetrahydrofolate is crucial for the synthesis of nucleotides and amino acids, which are vital for the survival and replication of malaria parasites. By inhibiting this enzyme, WR-158122 disrupts the parasite’s metabolic processes, leading to its death .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The quinazoline scaffold is a common feature among analogs, but modifications to the core or substituents significantly alter properties and bioactivity. Key comparisons include:
Tetrahydroquinazoline Derivatives
- 5,6,7,8-Tetrahydroquinazoline-2,4-diamine analogs (e.g., compounds 2–6 in ): These feature a partially saturated quinazoline ring, enhancing conformational flexibility. For instance, methyl substituents at different positions on the tetrahydroquinazoline (THQ) ring (compounds 2–6) result in Ki values <1 nM for dihydrofolate reductase (DHFR) inhibition.
Triazine-Based Analog
- 6-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine ():
This compound replaces the quinazoline core with a triazine ring, increasing molecular weight (381.5 g/mol ) and topological polar surface area (156 Ų ). The thiadiazole-sulfanylmethyl group introduces sulfur-based interactions, which may enhance metabolic stability .- Comparison : The target compound’s quinazoline core likely offers distinct electronic properties (e.g., aromatic π-stacking) compared to triazine derivatives.
Substituent Modifications
Naphthalene Group Variations
- 7-(2-Ethoxynaphthalen-1-yl)-6-methylquinazoline-2,4-diamine (Q27) (): Features an ethoxy-naphthyl group at position 7 and a methyl group at position 5. Molecular formula: C₂₁H₂₀N₄O . Comparison: The target compound’s sulfonyl group (electron-withdrawing) contrasts with Q27’s ethoxy group (electron-donating), affecting electronic distribution and receptor interactions.
Sulfonyl vs. Sulfanyl Groups
- 5-(4-Morpholinophenyl)sulfanylquinazoline-2,4-diamine (): The sulfanyl (S-link) group is less polar than the sulfonyl (SO₂) group in the target compound. This difference impacts solubility and hydrogen-bonding capacity, critical for membrane permeability and target engagement .
Data Table: Key Properties of 6-Naphthalen-2-ylsulfonylquinazoline-2,4-diamine and Analogs
Research Findings and Implications
- Enzyme Inhibition: THQ derivatives () demonstrate that minor structural changes (e.g., methyl group position) drastically affect DHFR inhibition. The target compound’s sulfonyl group may similarly modulate enzyme binding but requires experimental validation.
- Solubility and Bioavailability : The sulfonyl group in the target compound likely reduces solubility compared to sulfanyl analogs (), necessitating formulation strategies for in vivo studies.
Biological Activity
6-Naphthalen-2-ylsulfonylquinazoline-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a quinazoline core structure with a naphthalene sulfonyl group. Its molecular formula is C₁₃H₁₃N₃O₂S, and it has a molecular weight of approximately 273.33 g/mol. The presence of the sulfonyl group is significant as it can influence the compound's solubility and reactivity.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : Research has shown that this compound can inhibit the proliferation of cancer cell lines, including breast cancer and leukemia cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
- Targeting Kinases : The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). This inhibition can lead to reduced tumor growth and metastasis.
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including:
- Gram-positive Bacteria : The compound shows significant activity against Staphylococcus aureus.
- Gram-negative Bacteria : It also exhibits efficacy against Escherichia coli and Pseudomonas aeruginosa.
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, thus providing potential therapeutic benefits in conditions like rheumatoid arthritis.
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death.
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it inhibited bacterial growth at concentrations as low as 10 µg/mL. This finding suggests its potential use as an alternative treatment for antibiotic-resistant infections.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
